3,6-Caryolanediol
Overview
Description
Scientific Research Applications
1. Ethnobotanical and Ethnopharmacological Studies
Research on the diversity of medicinal plants, including studies on plants like Copaifera langsdorffii and Caryocar coriaceum, has highlighted the importance of ethnobotanical and ethnopharmacological studies in identifying promising medicinal plants. These plants have been shown to have high therapeutic potential, with applications in various body system treatments (Ribeiro et al., 2014).
2. Terpene Production in Bacteria
Research on bacterial endophytes, like the study of Streptomyces sp., has revealed the presence of caryolanes, a type of sesquiterpene, in bacteria. This suggests that both plants and bacteria can have stereodivergent biosynthetic pathways for such compounds, pointing to potential applications in understanding molecular interactions in plant-microbe associations (Ding et al., 2015).
3. Production of Terpenes as Renewable Fuel
A study on the engineering of Escherichia coli for the production of terpenes, including caryophyllene and caryolan-1-ol, highlights their potential as renewable candidates for aviation fuel. This research represents a sustainable alternative for producing these compounds from microalgae biomass (Wu et al., 2018).
4. Leishmanicidal Activity of Essential Oils
A study on the effects of major components of essential oils, including carvacrol and caryophyllene oxide, on mitochondrial functions in Leishmania shows that these compounds can mediate leishmanicidal activity through different mitochondrial targets and time profiles. This research opens up potential applications in treating Leishmania infections (Monzote et al., 2018).
Safety and Hazards
When handling 3,6-Caryolanediol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, avoid letting the chemical enter drains .
Mechanism of Action
3,6-Caryolanediol is a natural product isolated from the pods of Sindora sumatrana . It is a sesquiterpenoid and is used for research related to life sciences . Here is an overview of its mechanism of action:
Pharmacokinetics
It is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, dmso, and acetone , which may influence its bioavailability
Action Environment
It is known that the compound should be stored at 2-8°c and protected from air and light
Properties
IUPAC Name |
(1R,2S,5R,8S,9S)-4,4,8-trimethyltricyclo[6.3.1.02,5]dodecane-1,9-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-13(2)8-11-10(13)4-6-14(3)9-15(11,17)7-5-12(14)16/h10-12,16-17H,4-9H2,1-3H3/t10-,11+,12+,14+,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJOMLIUSIKKRA-FUQNVFFISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C1CCC3(CC2(CCC3O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]3[C@H](CC3(C)C)[C@](C1)(CC[C@@H]2O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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